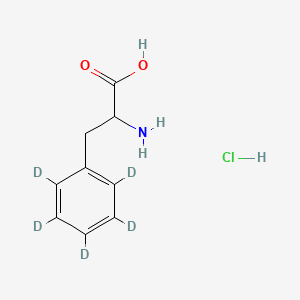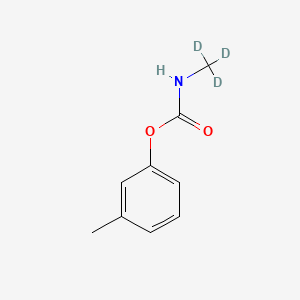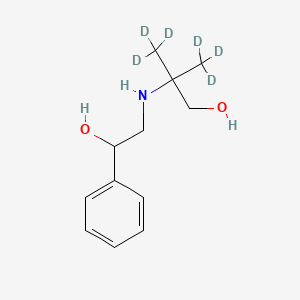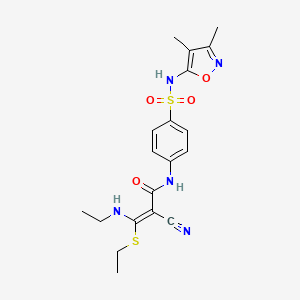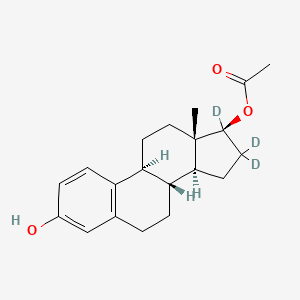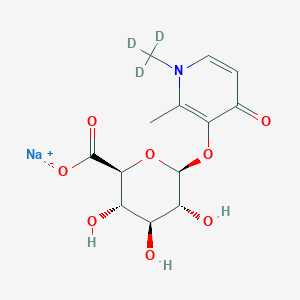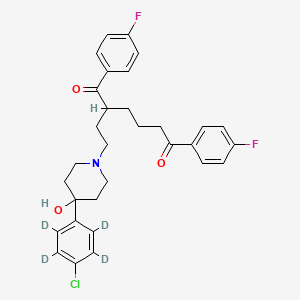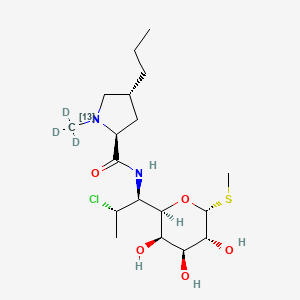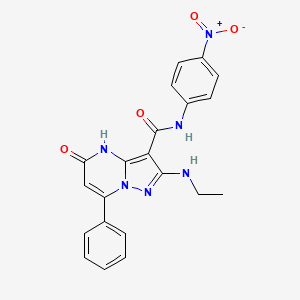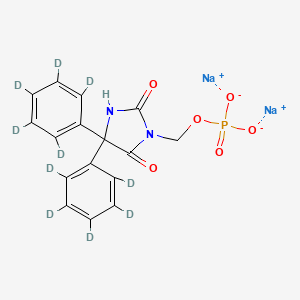
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is a compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This specific compound is labeled with deuterium (d5) and carbon-13 (13C3) isotopes, which makes it useful for various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-hydroxybenzaldehyde, phenylhydrazine, and isotopically labeled reagents such as deuterium oxide (D2O) and carbon-13 labeled carbon dioxide (13CO2).
Formation of Hydantoin Ring: The key step in the synthesis is the formation of the hydantoin ring. This is achieved through a cyclization reaction involving the condensation of 4-hydroxybenzaldehyde and phenylhydrazine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The reaction is typically carried out under reflux conditions.
Isotopic Labeling: The incorporation of deuterium and carbon-13 isotopes is achieved by using isotopically labeled reagents during the synthesis. For example, deuterium oxide (D2O) can be used as a solvent, and carbon-13 labeled carbon dioxide (13CO2) can be introduced during the cyclization step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions involve the conversion of the carbonyl group (C=O) to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the hydroxyl group (-OH) can be substituted with a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: The major product formed is the corresponding carbonyl compound.
Reduction: The major product formed is the corresponding alcohol.
Substitution: The major product formed is the halogenated derivative of the compound.
Applications De Recherche Scientifique
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 has several scientific research applications, including:
Chemistry: The compound is used as a labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions and to study enzyme kinetics.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: It is used in the development of new materials and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The isotopic labeling allows researchers to track the compound’s interactions and transformations within biological systems, providing insights into its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Hydroxyphenyl)-5-phenylhydantoin: This compound is similar in structure but lacks the isotopic labeling.
5-(4-Hydroxyphenyl)-5-methylhydantoin: This compound has a methyl group instead of a phenyl group.
5-(4-Hydroxyphenyl)-5-ethylhydantoin: This compound has an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 lies in its isotopic labeling, which makes it particularly valuable for research applications. The deuterium and carbon-13 isotopes provide distinct signals in NMR and MS, allowing for precise tracking and analysis of the compound in various chemical and biological systems.
Propriétés
Formule moléculaire |
C15H12N2O3 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,13+1,14+1,15+1 |
Clé InChI |
XEEDURHPFVXALT-CPTNBEFMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[13C]2([13C](=O)N[13C](=O)N2)C3=CC=C(C=C3)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



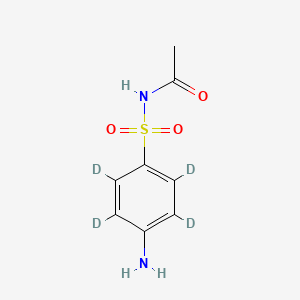
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
